

# An In-depth Technical Guide to 2-Cyanoethyltrimethylsilane: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 2-Cyanoethyltrimethylsilane

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## Introduction

**2-Cyanoethyltrimethylsilane**, a bifunctional organosilicon compound, holds significant potential in organic synthesis and materials science. Its unique structure, incorporating both a reactive cyano group and a sterically influential trimethylsilyl moiety, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Cyanoethyltrimethylsilane**, detailed experimental protocols for its synthesis and key reactions, and an exploration of its current and potential applications, particularly within the realm of drug discovery and development.

## Physical and Chemical Properties

**2-Cyanoethyltrimethylsilane** is a liquid at room temperature with a characteristic boiling point and density. The presence of the trimethylsilyl group significantly influences its physical properties, such as solubility in organic solvents.

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NSi	[1]
Molecular Weight	127.26 g/mol	[1][2]
CAS Number	18151-32-1	[2]
Boiling Point	114-117 °C	[3][4][5][6][7][8][9]
Density	0.793 g/mL at 20 °C	[10][5][6][7][11]
Refractive Index (n <sub>20/D</sub> )	1.4238	

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **2-Cyanoethyltrimethylsilane**. Below are the expected spectral features based on its molecular structure and data for analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **2-Cyanoethyltrimethylsilane** is expected to show two distinct signals corresponding to the trimethylsilyl protons and the protons of the ethyl chain.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~0.1	Singlet	9H	Si(CH <sub>3</sub> ) <sub>3</sub>
~0.9	Triplet	2H	Si-CH <sub>2</sub> -
~2.4	Triplet	2H	-CH <sub>2</sub> -CN

Note: Predicted chemical shifts and multiplicities. Actual values may vary depending on the solvent and experimental conditions.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
~-1.0	Si(CH <sub>3</sub> ) <sub>3</sub>
~15.0	Si-CH <sub>2</sub> -
~20.0	-CH <sub>2</sub> -CN
~120.0	-CN

Note: Predicted chemical shifts based on typical values for similar structures.[\[12\]](#)[\[13\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in **2-Cyanoethyltrimethylsilane**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2960-2850	Strong	C-H stretch (alkyl)
~2250	Medium	C≡N stretch (nitrile)
~1250	Strong	Si-CH <sub>3</sub> symmetric deformation
~840, 760	Strong	Si-C stretch and CH <sub>3</sub> rock

Note: Characteristic absorption bands for the functional groups present in the molecule.[\[10\]](#)[\[14\]](#)  
[\[15\]](#)

## Mass Spectrometry (MS)

The mass spectrum of **2-Cyanoethyltrimethylsilane** will show a molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation
127	[M] <sup>+</sup> (Molecular ion)
112	[M - CH <sub>3</sub> ] <sup>+</sup>
73	[Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

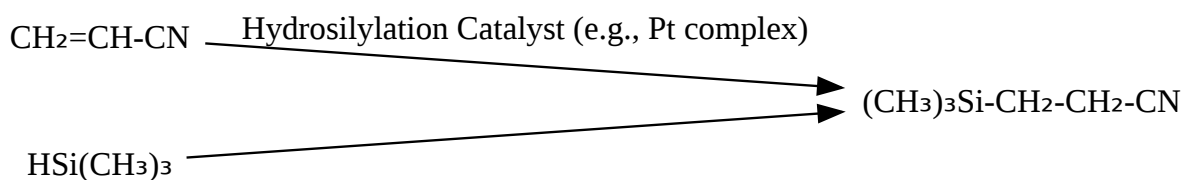
Note: Predicted fragmentation pattern based on the general behavior of trimethylsilyl compounds.<sup>[3][16][17]</sup>

## Experimental Protocols

### Synthesis of 2-Cyanoethyltrimethylsilane

A common method for the synthesis of **2-Cyanoethyltrimethylsilane** involves the hydrosilylation of acrylonitrile with trimethylsilane.

Reaction Scheme:



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Figure 1: Synthesis of **2-Cyanoethyltrimethylsilane**.

Detailed Protocol:

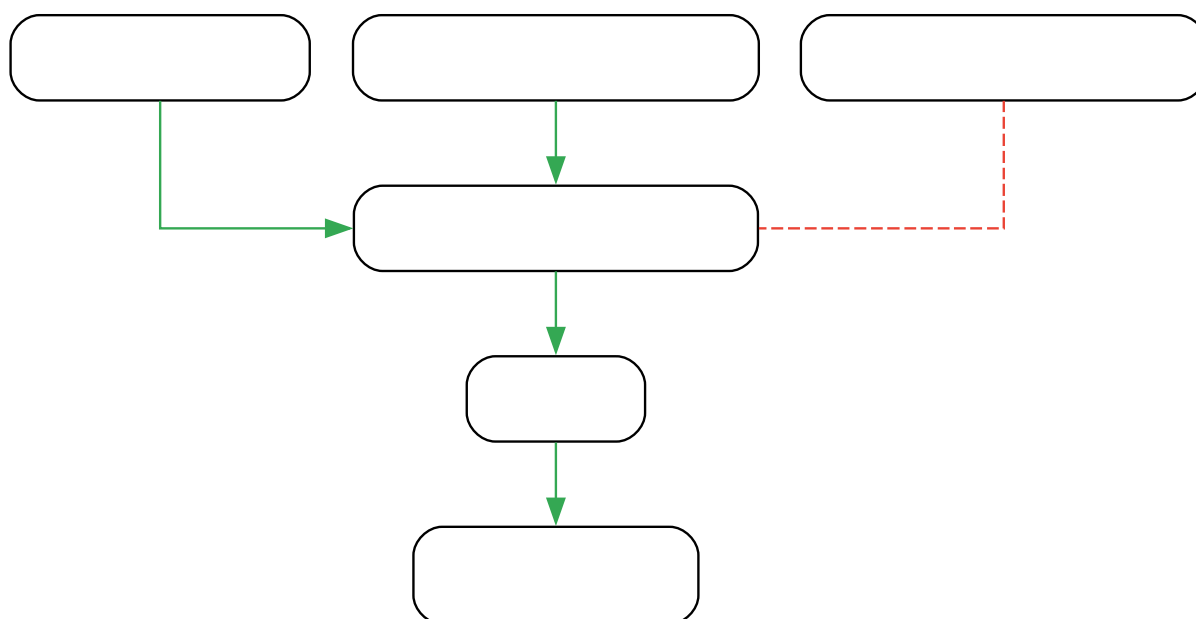
- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with acrylonitrile and a platinum-based hydrosilylation catalyst (e.g., Karstedt's catalyst) under an inert atmosphere (e.g., argon or nitrogen).

- **Addition of Trimethylsilane:** Trimethylsilane is added dropwise to the stirred solution at a controlled temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is typically distilled to remove the excess starting materials and isolate the **2-Cyanoethyltrimethylsilane** product.
- **Purification:** Further purification can be achieved by fractional distillation under reduced pressure.

## Cyanosilylation of Aldehydes and Ketones

**2-Cyanoethyltrimethylsilane** can be utilized as a source of the cyanide nucleophile in the cyanosilylation of carbonyl compounds to form silyl-protected cyanohydrins, which are valuable synthetic intermediates.

Reaction Workflow:



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Figure 2: Cyanosilylation and subsequent hydrolysis.

#### Detailed Protocol:

- **Reaction Setup:** A dry reaction vessel is charged with the aldehyde or ketone substrate and a suitable catalyst. A variety of catalysts can be employed, including Lewis acids (e.g.,  $\text{ZnI}_2$ ,  $\text{TiCl}_4$ ) or Lewis bases (e.g.,  $\text{KCN}/18\text{-crown-6}$ ).<sup>[1][16][18][19][20]</sup> The reaction is performed under an inert atmosphere.
- **Addition of 2-Cyanoethyltrimethylsilane:** 2-Cyanoethyltrimethylsilane is added to the reaction mixture, and it is stirred at the appropriate temperature (ranging from room temperature to elevated temperatures depending on the substrate and catalyst).<sup>[1][16][18][19][20]</sup>
- **Reaction Monitoring:** The reaction progress is monitored by TLC or GC analysis.
- **Work-up:** After the reaction is complete, the mixture is quenched, and the silyl-protected cyanohydrin is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
- **Hydrolysis (Optional):** The resulting silyl-protected cyanohydrin can be hydrolyzed under acidic or basic conditions to yield the corresponding  $\alpha$ -hydroxy acid or, after reduction of the nitrile, a  $\beta$ -amino alcohol.

## Reactivity and Chemical Transformations

The reactivity of **2-Cyanoethyltrimethylsilane** is dictated by the interplay between the cyano and trimethylsilyl groups.

## Reactions involving the Cyano Group

The cyano group can undergo a variety of transformations, including:

- **Nucleophilic Addition:** The nitrile carbon is electrophilic and can be attacked by nucleophiles.
- **Reduction:** The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ).

- **Hydrolysis:** Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid.
- **Cycloaddition Reactions:** The cyano group can participate in cycloaddition reactions to form heterocyclic compounds.

## Role of the Trimethylsilyl Group

The trimethylsilyl group influences the reactivity of the molecule in several ways:

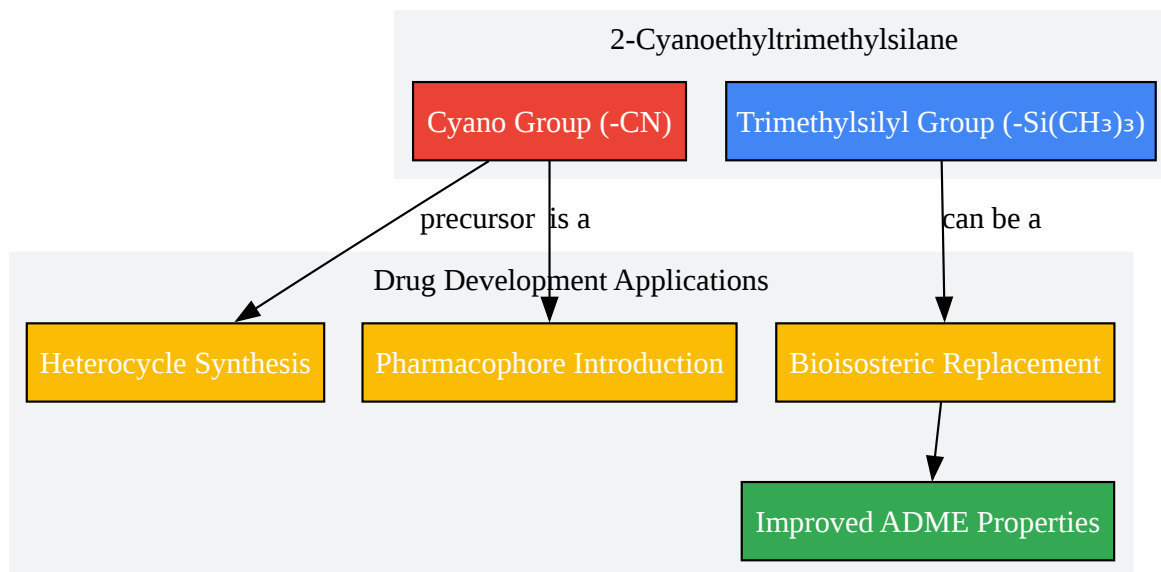
- **Steric Hindrance:** The bulky trimethylsilyl group can direct the approach of reagents to other parts of the molecule.
- **Electronic Effects:** The silicon atom can stabilize adjacent carbocations through the  $\beta$ -silicon effect.
- **Protecting Group:** The trimethylsilyl group can act as a protecting group for other functionalities in a molecule.

## Applications in Drug Development

While direct applications of **2-Cyanoethyltrimethylsilane** in marketed drugs are not widely documented, its constituent functional groups and reactivity profile make it a valuable building block in medicinal chemistry.

- **Scaffold for Heterocyclic Synthesis:** The cyano group is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many drug molecules.[\[11\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)
- **Introduction of Cyano Groups:** The cyano group itself is a key pharmacophore in several drugs, where it can act as a hydrogen bond acceptor or participate in other interactions with biological targets.
- **Bioisosteric Replacement:** The trimethylsilyl group can be used as a bioisostere for a tert-butyl group, potentially improving the pharmacokinetic properties of a drug candidate.

Logical Relationship of Functional Groups to Drug Discovery:



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Figure 3: Role in Drug Discovery.

## Safety and Handling

**2-Cyanoethyltrimethylsilane** is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2][3][4][25] It is also very toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2][4] All work should be conducted in a well-ventilated fume hood.[2][4]

## Conclusion

**2-Cyanoethyltrimethylsilane** is a versatile reagent with a range of applications in organic synthesis. Its unique combination of a reactive cyano group and a sterically demanding trimethylsilyl group allows for a variety of chemical transformations. While specific, detailed spectral data and experimental protocols are not widely available in the public domain, the general principles of its reactivity are well-understood. For researchers in drug discovery, this compound represents a valuable building block for the synthesis of novel heterocyclic scaffolds



and for the introduction of key pharmacophoric elements. Further exploration of its reactivity and applications is warranted to fully unlock its potential in medicinal chemistry and materials science.

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